Ethyl 2-hexylcycloprop-2-enecarboxylate
Description
Ethyl 2-hexylcycloprop-2-enecarboxylate (CAS: 131295-27-7) is a cyclopropene derivative with the molecular formula C₁₂H₂₀O₂ and an average molecular mass of 196.290 g/mol . Its structure features a strained cyclopropene ring substituted with a hexyl group at position 2 and an ethyl ester moiety at position 1. The compound’s monoisotropic mass is 196.146330, and it is registered under ChemSpider ID 9194974 .
Properties
CAS No. |
131295-27-7 |
|---|---|
Molecular Formula |
C12H20O2 |
Molecular Weight |
196.29 g/mol |
IUPAC Name |
ethyl 2-hexylcycloprop-2-ene-1-carboxylate |
InChI |
InChI=1S/C12H20O2/c1-3-5-6-7-8-10-9-11(10)12(13)14-4-2/h9,11H,3-8H2,1-2H3 |
InChI Key |
INFUVDNGPQPBES-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC1C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Transition Metal-Catalyzed Cyclopropenation
Rhodium-Catalyzed Cyclopropenation
The most widely reported method involves the reaction of 1-hexyne with ethyl diazoacetate catalyzed by dirhodium(II) complexes. Key steps include:
- Reagents : 1-Hexyne, ethyl diazoacetate, Rh₂(OAc)₄ (rhodium(II) acetate).
- Conditions : Dichloromethane solvent, room temperature, slow addition of diazoacetate via syringe pump.
- Mechanism : The rhodium catalyst facilitates a [2+1] cycloaddition, forming the cyclopropene ring via carbene transfer.
- Yield : 71–73% (reported in multiple studies).
- Example :
Ethyl diazoacetate (10 mmol) in CH₂Cl₂ is added to a mixture of Rh₂(OAc)₄ (0.24 mmol) and 1-hexyne (30 mmol). After stirring for 1 hour, the product is purified via silica gel chromatography.
Data Table 1: Rh-Catalyzed Conditions
| Catalyst | Substrate | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Rh₂(OAc)₄ | 1-Hexyne | CH₂Cl₂ | 25 | 71 | |
| Rh₂(S-PTTL)₃TPA | 1-Hexyne | Hexanes | -60 | 64 |
Silver/Copper Foil-Mediated Cyclopropenation
A solvent-free mechanochemical approach using heterogeneous metal catalysts has emerged as a sustainable alternative:
- Reagents : 1-Hexyne, ethyl diazoacetate, silver or copper foil.
- Conditions : Ball milling, ambient temperature, aerobic conditions.
- Advantages : Eliminates volatile solvents, reduces reaction time.
- Yield : 68–75%.
- Example :
1-Hexyne (2 mmol), ethyl diazoacetate (2 mmol), and Ag foil (10 mg) are placed in a ball-milling jar. Milling at 30 Hz for 2 hours affords the product after column chromatography.
Data Table 2: Mechanochemical Conditions
| Catalyst | Substrate | Solvent | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Ag foil | 1-Hexyne | None | 2 | 75 | |
| Cu foil | 1-Hexyne | None | 3 | 68 |
Dianion-Mediated Alkylation and Rearrangement
Dianion Functionalization of Cyclopropene Carboxylates
Ethyl 2-hexylcycloprop-2-enecarboxylate can be derived from cyclopropene carboxylate precursors via dianion intermediates:
- Reagents : Ethyl cycloprop-2-ene carboxylate, alkyllithium reagents (e.g., MeLi), hexyl iodide.
- Conditions : THF solvent, -78°C to room temperature.
- Mechanism : Deprotonation forms a dianion, which reacts with electrophiles (e.g., alkyl halides).
- Yield : 52–67% for C-alkylation.
- Example :
Ethyl cycloprop-2-ene carboxylate (0.5 mmol) is treated with MeLi (1.0 mmol) in THF at -78°C. Hexyl iodide (0.55 mmol) is added, and the mixture is stirred for 3 hours before acidic workup.
Enzymatic Synthesis
Biocatalytic Cyclopropanation
Engineered enzymes (e.g., cytochrome P450 variants) enable stereoselective cyclopropenation:
Resolution of Racemic Mixtures
Critical Analysis of Methods
| Method | Advantages | Limitations | Scalability |
|---|---|---|---|
| Rh-Catalyzed | High yield, well-established | Requires toxic diazo compounds | Industrial |
| Mechanochemical | Solvent-free, rapid | Lower yields for internal alkynes | Lab-scale |
| Dianion Alkylation | Functional group tolerance | Multi-step, harsh conditions | Lab-scale |
| Enzymatic | Stereoselectivity, green chemistry | Limited substrate scope | Emerging |
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-hexylcycloprop-2-enecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amines or ethers, depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-hexylcycloprop-2-enecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-hexylcycloprop-2-enecarboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The cyclopropene ring structure allows for unique interactions with biological macromolecules, potentially leading to various biological effects.
Comparison with Similar Compounds
Structural and Physical Properties
- Molecular Formula : C₇H₁₀O₂ (vs. C₁₂H₂₀O₂ for the hexyl derivative).
- Average Mass : 126.14 g/mol (vs. 196.29 g/mol), reflecting the shorter alkyl chain .
- Physical State : The methyl derivative is described as a clear liquid , while the physical state of the hexyl analog is unspecified but likely less volatile due to its higher molecular weight .
Data Table: Comparative Analysis
Discussion of Substituent Effects
The alkyl chain length (hexyl vs. methyl) profoundly influences these compounds’ properties:
- Steric Effects : The hexyl chain may reduce reactivity in sterically sensitive reactions but could stabilize the cyclopropene ring against decomposition.
- Synthetic Utility : The methyl derivative’s compact structure favors rapid reaction kinetics, whereas the hexyl analog’s bulk might be advantageous in designing polymers or surfactants.
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